molecular formula C6H4N3O2+ B097059 3-Nitrobenzenediazonium CAS No. 16278-29-8

3-Nitrobenzenediazonium

Cat. No. B097059
CAS RN: 16278-29-8
M. Wt: 150.11 g/mol
InChI Key: PTZGBPAXEKEBSB-UHFFFAOYSA-N
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Description

3-Nitrobenzenediazonium is a diazonium salt with the molecular formula C6H4N3O2. It is an important intermediate in organic synthesis, and it has been widely used in scientific research for various applications.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

Liu, Cheng, Liu, and Zeng (2015) developed a metal-free tandem room temperature cyclization of N-arylacrylamides with 4-nitrobenzenediazonium, which is generated in situ. This process, promoted by ascorbic acid, provides an environmentally friendly approach to synthesizing biologically active 3-alkyl-3-benzyloxindoles. This method avoids the use of excess oxidants and light irradiation, highlighting the utility of 3-nitrobenzenediazonium in organic synthesis (Liu et al., 2015).

2. Surface Characterization and Electrochemistry

Griveau et al. (2010) investigated the adsorption of 4-nitrobenzenediazonium tetrafluoroborate on gold and glassy carbon substrates using scanning electrochemical microscopy (SECM). This study provides insights into the electrochemical properties of these surfaces after their interaction with 4-nitrobenzenediazonium, important for applications in material science and electrochemistry (Griveau et al., 2010).

3. Azo Coupling and Tautomerism Studies

Šimůnek, Bertolasi, and Macháček (2002) focused on the azo-coupling products from 4-aminopent-3-en-2-one and 4-nitrobenzenediazonium ion. Their research, using NMR spectroscopy and X-ray diffraction, provided valuable information on azo-hydrazone tautomerism in both solution and solid states, which is significant in understanding the chemical behavior of these compounds (Šimůnek et al., 2002).

4. Exploring Reaction Mechanisms

Markgraf et al. (1997) studied the conversion of 4-nitrobenzenediazonium fluoroborate to nitrobenzene in detail, offering insights into the protodediazoniation mechanisms. Their research contributes to a deeper understanding of the reaction pathways and mechanisms involved in the transformation of diazonium compounds (Markgraf et al., 1997).

5. Electrochemical Applications in Biosensors

Mashhadizadeh and Pourtaghavi Talemi (2015) demonstrated an innovative method for attaching 4-nitrobenzenediazonium onto magnetite nanoparticles. This approach was used to develop a sensitive electrochemical DNA biosensor for detecting a DNA sequence related to Hepatitis B virus, showcasing the application of diazonium compounds in biomedical research (Mashhadizadeh & Pourtaghavi Talemi, 2015).

6. Investigation of Kinetics and Mechanisms in Dediazoniation

Romero-Nieto et al. (2000) explored the kinetics and mechanisms of dediazoniation of p-nitrobenzenediazonium tetrafluoroborate in acidic aqueous solutions. Their work contributes to the understanding of the stability and reactivity of diazonium compounds in different environments, which is crucial for various chemical processes (Romero-Nieto et al., 2000).

properties

IUPAC Name

3-nitrobenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZGBPAXEKEBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3O2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447024
Record name Benzenediazonium, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzenediazonium

CAS RN

16278-29-8
Record name Benzenediazonium, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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